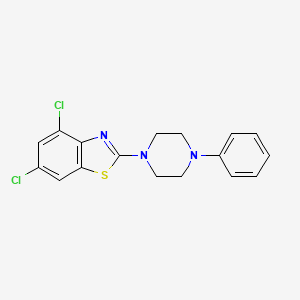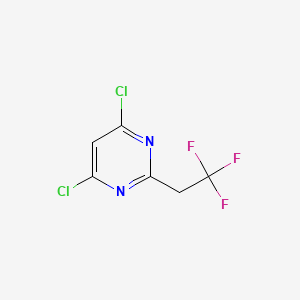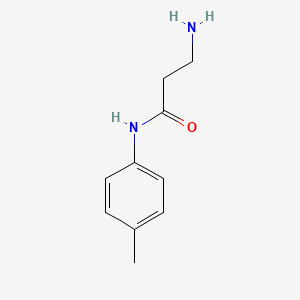
3-amino-N-(4-methylphenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-amino-N-(4-methylphenyl)propanamide” is a chemical compound with the CAS Number: 946689-96-9. It has a linear formula of C10 H14 N2 O . The compound is typically stored at room temperature and is available in solid form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H14N2O/c1-3-10(13)12-8-4-5-9(11)7(2)6-8/h4-6H,3,11H2,1-2H3,(H,12,13) . This indicates that the compound has a molecular weight of 178.23 and consists of 10 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom .
Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a molecular weight of 178.23 . The compound’s InChI code is 1S/C10H14N2O/c1-3-10(13)12-8-4-5-9(11)7(2)6-8/h4-6H,3,11H2,1-2H3,(H,12,13) .
Scientific Research Applications
Antibacterial Activity
3-amino-N-(4-methylphenyl)propanamide has been explored for its potential in synthesizing compounds with antibacterial activity. For instance, Tumosienė et al. (2012) synthesized various derivatives from 3-[(4-methylphenyl)amino]propanehydrazide, resulting in compounds that showed good antibacterial activity against Rhizobium radiobacter (Tumosienė et al., 2012).
Muscle Relaxant and Anticonvulsant Activities
The compound has been linked to the synthesis of muscle relaxant and anticonvulsant agents. For instance, Tatee et al. (1986) reported that certain derivatives of this compound exhibited selective muscle relaxant and anticonvulsant activities (Tatee et al., 1986).
Pharmacokinetics and Metabolism Studies
The pharmacokinetics and metabolism of derivatives of this compound have been a subject of research. Wu et al. (2006) examined the pharmacokinetics and metabolism of a selective androgen receptor modulator in rats, highlighting the potential of this class of compounds in therapeutic applications (Wu et al., 2006).
Malaria Treatment Research
Compounds derived from this compound have been investigated for their potential in malaria treatment. Norcross et al. (2019) described the optimization of a phenotypic hit against Plasmodium falciparum based on an aminoacetamide scaffold, resulting in compound 28, which displayed excellent antimalarial potency and selectivity (Norcross et al., 2019).
TRPV1 Antagonists for Pain Management
The potential of derivatives as TRPV1 antagonists for pain management has been explored. Kim et al. (2012) designed a series of N-(2-amino-6-trifluoromethylpyridin-3-ylmethyl)-2-(3-fluoro-4-methylsulfonylaminophenyl)propanamides, which demonstrated strong analgesic activity in a rat neuropathic model (Kim et al., 2012).
Anticonvulsant Studies
Idris et al. (2011) studied the anticonvulsant properties of isomeric N-Benzyl-3-[(chlorophenyl)amino]propanamides. They found these compounds to be effective in seizure test models, suggesting their potential use against generalized seizures (Idris et al., 2011).
Safety and Hazards
Properties
IUPAC Name |
3-amino-N-(4-methylphenyl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-8-2-4-9(5-3-8)12-10(13)6-7-11/h2-5H,6-7,11H2,1H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCBHIQWJVMYWPW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Sodium 1-[1-(tert-butoxycarbonyl)piperidin-4-yloxy]cyclobutanecarboxylate](/img/structure/B2376168.png)

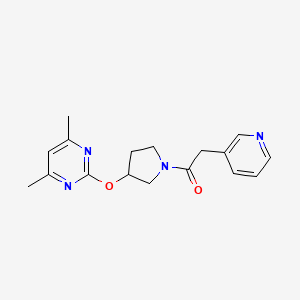
![2-({[2-(3,4-dimethoxyphenyl)-4-oxo-4,5-dihydropyrazolo[1,5-d][1,2,4]triazin-7-yl]thio}methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2376173.png)
![2-[(3-bromobenzoyl)amino]ethyl N-phenylcarbamate](/img/structure/B2376175.png)
![N-butyl-4-(3-{2-[{[(2-methoxyphenyl)amino]carbonyl}(methyl)amino]ethyl}-1,2,4-oxadiazol-5-yl)benzamide](/img/structure/B2376176.png)
![Methyl 2-[(3-chloro-1-adamantyl)carbamoylamino]acetate](/img/structure/B2376179.png)
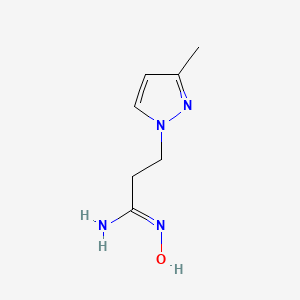
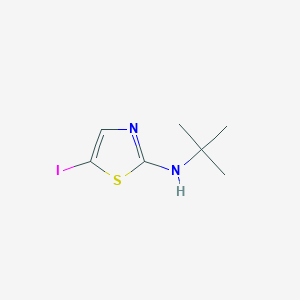
![N-[2-[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]ethyl]prop-2-enamide](/img/structure/B2376183.png)
![1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]-N-methyl-N-[(2-methyl-1,3-oxazol-4-yl)methyl]azetidin-3-amine](/img/structure/B2376184.png)
![[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 3-fluorobenzoate](/img/structure/B2376186.png)
